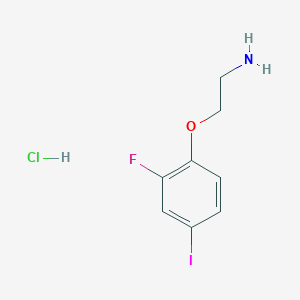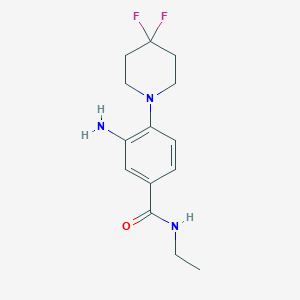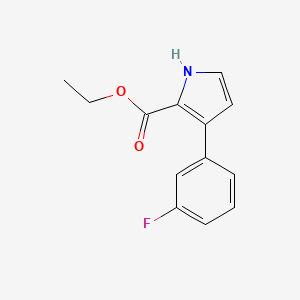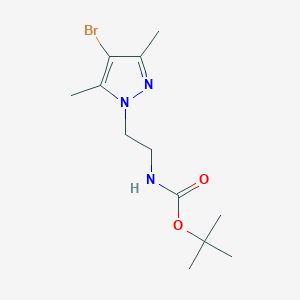
Ethyl 4-(2-Chloro-4-fluorophenyl)-2-(4-chloro-2-thiazolyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as MFCD32068420 is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32068420 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The preparation method typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including condensation, cyclization, and purification processes.
Industrial Production Methods
For industrial-scale production, the synthesis of MFCD32068420 is optimized to maximize yield and minimize costs. This often involves the use of large-scale reactors and continuous flow processes. The industrial production methods are designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities to meet demand.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32068420 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32068420 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of MFCD32068420 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Applications De Recherche Scientifique
MFCD32068420 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard compound in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: MFCD32068420 is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of MFCD32068420 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Propriétés
Formule moléculaire |
C17H14Cl2FN3O2S |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
ethyl 4-(2-chloro-4-fluorophenyl)-2-(4-chloro-1,3-thiazol-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H14Cl2FN3O2S/c1-3-25-17(24)13-8(2)21-15(16-22-12(19)7-26-16)23-14(13)10-5-4-9(20)6-11(10)18/h4-7,14H,3H2,1-2H3,(H,21,23) |
Clé InChI |
KZHFTINKGILWEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC(=CS3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)




![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)



![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)


